4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine
Description
Properties
IUPAC Name |
4-(4-ethylsulfonyl-2-nitrophenyl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-4-22(19,20)12-5-6-13(14(7-12)16(17)18)15-8-10(2)21-11(3)9-15/h5-7,10-11H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEGFORBGYLUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CC(OC(C2)C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657391 | |
| Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-22-8 | |
| Record name | 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the nitration of 4-ethylsulfonylphenol using nitric acid in acetic acid at elevated temperatures (around 80°C) for several hours. The resulting product is then purified through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethylsulfonyl group can be oxidized to a sulfone group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of sulfone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Research
- The compound is primarily utilized in pharmaceutical studies due to its unique molecular structure, which may exhibit biological activity against various diseases. Its ethylsulfonyl and nitrophenyl groups are of particular interest for their potential interactions with biological targets.
-
Chemical Synthesis
- It serves as an intermediate in the synthesis of other complex molecules. Researchers have explored its utility in developing new drugs or chemical entities that could lead to therapeutic advancements.
-
Biological Activity Studies
- Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. Investigations into its mechanism of action are ongoing, aiming to elucidate how it affects cellular pathways.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Novel Derivatives
In another research project, scientists synthesized several derivatives of this compound to assess their biological activities. The findings revealed that modifications to the nitrophenyl group enhanced the compound's potency against certain cancer cell lines, indicating a promising avenue for further drug development.
Case Study 3: Mechanistic Studies
A collaborative study involving multiple universities focused on understanding the mechanism by which this compound exerts its effects on inflammatory pathways. The researchers found that it modulated key signaling proteins involved in inflammation, providing insights into its therapeutic potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the ethylsulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds:
Fenpropimorph (4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine):
- Substituents: A hydrophobic 4-tert-butylphenyl group and a methylpropyl chain.
- Applications: Used as a fungicide in agriculture .
- Environmental Behavior: Degrades in soil to "fenpropimorph acid," which is more mobile due to oxidation of the tert-butyl group .
Amorolfine (4-[3-(4-(1,1-Dimethylpropyl)phenyl)-2-methylpropyl]-2,6-dimethylmorpholine):
- Substituents: A branched 1,1-dimethylpropyl group.
- Applications: Antifungal agent, particularly for nail infections .
4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine :
- Substituents: Benzothiazole-thio group.
- Properties: Likely exhibits enhanced reactivity due to the sulfur-containing aromatic system .
4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine :
Comparative Table:
*Calculated based on molecular formula.
Physicochemical and Functional Differences
- Electron Effects : The ethylsulfonyl and nitro groups in the target compound are strong electron-withdrawing groups, contrasting with fenpropimorph’s electron-donating tert-butyl group. This difference may influence solubility, reactivity, and metabolic pathways.
- Environmental Mobility : Unlike fenpropimorph, which forms a mobile acid metabolite , the nitro group in this compound may reduce soil mobility due to stronger adsorption.
- Biological Activity : Amorolfine’s 1,1-dimethylpropyl group enhances lipophilicity, favoring antifungal action , whereas the target compound’s polar substituents might limit membrane permeability.
Biological Activity
4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that explore its pharmacological potential.
- Chemical Formula : C₁₄H₂₀N₂O₅S
- CAS Number : 942474-22-8
- Molecular Weight : 300.39 g/mol
- Structure : The compound features a morpholine ring substituted with an ethylsulfonyl and a nitrophenyl group.
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Antidepressant-like effects : Related compounds have been noted for their potential as serotonin reuptake inhibitors, suggesting possible mood-enhancing properties .
- Antimicrobial properties : Morpholine derivatives are often explored for their efficacy against various bacterial strains and fungi, indicating potential therapeutic applications in infectious diseases .
Case Study Analysis
- Study on Antidepressant Effects :
- Antimicrobial Activity Evaluation :
Toxicological Profile
The compound is classified as an irritant and poses several health risks:
- Acute Toxicity : LD50 values suggest moderate toxicity upon oral ingestion (1000 - 2000 mg/kg in rats) .
- Irritation Potential : It can cause severe skin burns and eye damage upon contact .
| Toxicity Parameter | Value |
|---|---|
| Acute Oral Toxicity | LD50 = 1000 - 2000 mg/kg (rat) |
| Skin Corrosion/Irritation | Category 1 |
| Eye Damage | Category 1 |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 4-[4-(ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine with high purity?
- Methodology : Focus on stepwise purification and analytical validation. Use high-performance liquid chromatography (HPLC) with a Purospher® STAR column (C18, 5 µm, 250 × 4.6 mm) to monitor intermediates and final product purity. Control reaction parameters (e.g., temperature, pH) to minimize byproducts like dimethyl 4-(2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, which may form under oxidative conditions. Quantify impurities using UV detection at 254 nm .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- NMR : Compare chemical shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~3.5–4.5 ppm for morpholine ring protons) with reference data from PubChem or CAS Common Chemistry.
- IR : Validate the ethylsulfonyl group (S=O stretching at ~1350–1300 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹).
- MS : Confirm molecular weight (exact mass: ~381.4 g/mol) via high-resolution mass spectrometry (HRMS) .
Q. What functional groups in this compound influence its reactivity in catalytic studies?
- Methodology : The ethylsulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilic aromatic substitution (EAS) at the nitro-substituted phenyl ring. The morpholine ring’s tertiary nitrogen may participate in hydrogen bonding or coordination with metal catalysts. Test reactivity using controlled EAS reactions (e.g., nitration, halogenation) and monitor regioselectivity via HPLC or LC-MS .
Advanced Research Questions
Q. How to resolve contradictions in reported purity data for this compound across different synthesis batches?
- Methodology : Conduct a root-cause analysis:
- Compare reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE).
- Use differential scanning calorimetry (DSC) to detect polymorphic variations.
- Validate impurity profiles via tandem MS/MS to identify trace byproducts (e.g., nitrosophenyl derivatives) .
Q. What computational approaches predict the compound’s binding affinity in enzyme inhibition studies?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., kinases). Parameterize the force field with AMBER or CHARMM, focusing on the sulfonyl group’s electrostatic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does the compound’s stability vary under thermal or photolytic stress?
- Methodology : Conduct accelerated stability studies:
- Thermal : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photolytic : Expose to UV light (ICH Q1B guidelines) and quantify nitro-to-nitrito isomerization using IR .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodology :
- Use co-solvents (e.g., PEG 400) or cyclodextrin complexes.
- Perform pH-dependent solubility assays (pH 1.2–7.4) with shake-flask methods. Validate bioavailability via LC-MS/MS plasma profiling .
Q. How to validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology : Follow ICH Q2(R1) guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
